(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
Description
The compound (E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide features a fused tetrahydrothieno[3,4-d]thiazole ring system with 5,5-dioxide (sulfone) groups, a 4-chlorophenyl substituent at position 3, and a 3-nitrobenzamide moiety. The sulfone groups enhance polarity and electron-withdrawing effects, while the nitro and chloro substituents influence electronic and steric properties.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5S2/c19-12-4-6-13(7-5-12)21-15-9-29(26,27)10-16(15)28-18(21)20-17(23)11-2-1-3-14(8-11)22(24)25/h1-8,15-16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZVJKVKDDMGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C19H17ClN2O3S2
- Molecular Weight : 420.93 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole and thieno structures allow for binding to various enzymes and receptors, potentially modulating their activity and influencing cellular processes such as signal transduction and gene expression.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study published in Pharmaceutical Research reported its inhibitory effects against both Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli), indicating its potential as a novel antimicrobial agent .
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, it was found to be effective against glioblastoma cells, demonstrating low cytotoxicity towards non-cancerous cells while significantly inhibiting tumor growth in patient-derived neurospheres .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| U87MG | 5.0 | 10 |
| C6 | 7.5 | 8 |
Case Study 1: Antimicrobial Effects
In a study assessing the antimicrobial properties of the compound, it was found to effectively inhibit the growth of both Staphylococcus aureus and Escherichia coli. The results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Study 2: Anticancer Effects
A separate investigation focused on the compound's effects on glioma cell lines revealed that it inhibited neurosphere formation in primary patient-derived glioma stem cells. The study highlighted its potential as a targeted therapy for glioblastoma due to its selective toxicity towards cancerous cells compared to normal cells .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s tetrahydrothieno[3,4-d]thiazole core differs from the [1,3,4]-thiadiazole or pyridine-based systems in analogs (e.g., compounds 6, 8a–d, 4g, and 4h in –2). Key distinctions include:
- Sulfone Groups: The 5,5-dioxide moiety in the target introduces strong electron-withdrawing S=O bonds, absent in non-sulfone analogs like 6 or 8a .
- Substituent Position : The 4-chlorophenyl group contrasts with 3-chlorophenyl (e.g., 4h ) or unsubstituted phenyl rings in analogs, altering steric and electronic profiles .
- Nitrobenzamide vs.
Spectroscopic Properties
Infrared (IR) and NMR data from analogs highlight trends:
- IR Spectroscopy: Sulfone analogs exhibit S=O stretches (~1300–1350 cm⁻¹ and ~1150–1200 cm⁻¹), absent in non-sulfone compounds. Carbonyl (C=O) stretches in analogs range from 1605–1719 cm⁻¹ (e.g., 8a: 1679, 1605 cm⁻¹), suggesting similar values for the target’s benzamide and sulfone groups .
- NMR Trends :
Physical Properties
Melting points (mp) and solubility trends can be inferred:
Table 1: Comparative Analysis of Key Analogs
*Hypothetical data for the target compound based on structural extrapolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
